Cas no 51670-68-9 (4-bromo-1-chloro-2-fluoronaphthalene)

4-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative with a molecular formula of C₁₀H₅BrClF. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its distinct substitution pattern—bromo, chloro, and fluoro groups at the 4, 1, and 2 positions, respectively—enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The electron-withdrawing effects of the halogens enhance reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed transformations. With high purity and stability, it is suitable for research and industrial applications requiring precise structural modifications. Proper handling is advised due to potential hazards associated with halogenated aromatics.
4-bromo-1-chloro-2-fluoronaphthalene structure
51670-68-9 structure
商品名:4-bromo-1-chloro-2-fluoronaphthalene
CAS番号:51670-68-9
MF:C10H5BrClF
メガワット:259.502104520798
MDL:MFCD34476329
CID:5615484
PubChem ID:21501420

4-bromo-1-chloro-2-fluoronaphthalene 化学的及び物理的性質

名前と識別子

    • 51670-68-9
    • EN300-33337568
    • SCHEMBL11792135
    • 4-bromo-1-chloro-2-fluoronaphthalene
    • Naphthalene, 4-bromo-1-chloro-2-fluoro-
    • MDL: MFCD34476329
    • インチ: 1S/C10H5BrClF/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H
    • InChIKey: XSWOXCYZNAENSL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C2C=CC=CC2=1)Cl)F

計算された属性

  • せいみつぶんしりょう: 257.92472g/mol
  • どういたいしつりょう: 257.92472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.664±0.06 g/cm3(Predicted)
  • ふってん: 314.5±22.0 °C(Predicted)

4-bromo-1-chloro-2-fluoronaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33337568-0.25g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
0.25g
$1225.0 2023-09-04
Enamine
EN300-33337568-0.1g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
0.1g
$859.0 2023-09-04
Enamine
EN300-33337568-2.5g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
2.5g
$4851.0 2023-09-04
Enamine
EN300-33337568-10.0g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
10g
$10643.0 2023-06-04
Enamine
EN300-33337568-5g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
5g
$7178.0 2023-09-04
Aaron
AR027TWJ-500mg
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
500mg
$2681.00 2023-12-15
1PlusChem
1P027TO7-250mg
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
250mg
$1576.00 2024-04-30
Enamine
EN300-33337568-10g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
10g
$10643.0 2023-09-04
Enamine
EN300-33337568-5.0g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
5g
$7178.0 2023-06-04
Enamine
EN300-33337568-0.05g
4-bromo-1-chloro-2-fluoronaphthalene
51670-68-9 90%
0.05g
$659.0 2023-09-04

4-bromo-1-chloro-2-fluoronaphthalene 関連文献

4-bromo-1-chloro-2-fluoronaphthaleneに関する追加情報

4-Bromo-1-Chloro-2-Fluoronaphthalene: A Comprehensive Overview

4-Bromo-1-chloro-2-fluoronaphthalene, also known by its CAS number 51670-68-9, is a highly specialized aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which incorporates a naphthalene backbone with substituents at positions 1, 2, and 4. The presence of bromine, chlorine, and fluorine atoms introduces distinct chemical properties, making it a valuable material for research and applications in fields such as pharmaceuticals, agrochemicals, and advanced materials.

The naphthalene framework of 4-bromo-1-chloro-2-fluoronaphthalene serves as a versatile platform for further chemical modifications. The substitution pattern—bromine at position 4, chlorine at position 1, and fluorine at position 2—creates a molecule with a high degree of functional group diversity. This diversity enables the compound to participate in a wide range of chemical reactions, including nucleophilic aromatic substitutions, electrophilic additions, and coupling reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of complex heterocyclic compounds, which are critical in drug discovery and material science.

One of the most promising applications of 4-bromo-1-chloro-2-fluoronaphthalene lies in the field of pharmaceutical chemistry. Researchers have explored its role as a building block for designing bioactive molecules with specific pharmacological properties. For instance, the compound's ability to undergo Suzuki-Miyaura coupling reactions has been leveraged to create novel scaffolds for anti-cancer drug candidates. These studies underscore the importance of naphthalene derivatives in modern drug development pipelines.

In addition to its pharmaceutical applications, 4-bromo-1-chloro-2-fluoronaphthalene has found utility in agrochemical research. Its unique electronic properties make it an ideal candidate for designing pesticides and herbicides with enhanced efficacy and reduced environmental impact. Recent advancements in green chemistry have focused on optimizing the synthesis of this compound to minimize waste and energy consumption. Such efforts align with global sustainability goals while maintaining the high-quality standards required for agricultural applications.

The synthesis of 4-bromo-1-chloro-2-fluoronaphthalene involves a multi-step process that typically begins with the bromination of naphthalene derivatives followed by subsequent chlorination and fluorination steps. These transformations are often facilitated by catalytic systems or directed metallation techniques to achieve high regioselectivity. The development of more efficient synthetic routes remains an active area of research, driven by the demand for scalable production methods that can meet industrial requirements.

From a materials science perspective, 4-bromo-1-chloro-2-fluoronaphthalene exhibits intriguing electronic properties that make it suitable for use in organic electronics. Its ability to act as an electron-deficient aromatic system renders it a potential candidate for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into conjugated frameworks can enhance charge transport properties, paving the way for next-generation electronic devices.

Despite its numerous applications, the handling and storage of 4-bromo-1-chloro-2-fluoronaphthalene require careful consideration due to its chemical reactivity. Proper safety protocols must be adhered to when working with this compound to ensure minimal exposure risks. Its stability under various conditions has been extensively studied, providing valuable insights into its suitability for different industrial processes.

In conclusion, 4-bromo-1-chloro-2-fluoronaphthalene stands as a testament to the ingenuity of modern chemistry. Its versatile structure and diverse functional groups make it an invaluable tool across multiple disciplines. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an even greater role in advancing scientific and technological frontiers.

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